4-Chloro-2-(methylsulfonyl)aniline
Description
Contextualization of 4-Chloro-2-(methylsulfonyl)aniline as a Substituted Aniline (B41778) Derivative
This compound is an organic compound characterized by an aniline ring substituted with both a chloro and a methylsulfonyl group. wisdomlib.org Aniline and its derivatives are a class of aromatic compounds containing an amino group, which are foundational to the synthesis of a myriad of more complex molecules. cresset-group.com The strategic placement of substituents on the aniline ring, as seen in this compound, is a powerful method for modulating the chemical and physical properties of the resulting molecule. cresset-group.com These modifications can influence factors such as reactivity, solubility, and electronic effects, making substituted anilines like this compound highly valuable in targeted chemical synthesis. wisdomlib.orgcresset-group.com
Below is a table detailing the chemical and physical properties of this compound.
| Property | Value |
| CAS Number | 13244-35-4 |
| Molecular Formula | C₇H₈ClNO₂S |
| Molecular Weight | 205.66 g/mol |
| Appearance | Solid |
| Melting Point | Data not readily available |
| Boiling Point | Data not readily available |
| Solubility | Soluble in common organic solvents |
| SMILES | CS(=O)(=O)c1cc(Cl)ccc1N |
| InChI | InChI=1S/C7H8ClNO2S/c1-12(10,11)6-3-4(8)2-5(9)7-6/h2-3,7H,9H2,1H3 |
Table 1: Physicochemical Properties of this compound. Data sourced from publicly available chemical databases.
Significance of this compound as a Versatile Intermediate in Organic Synthesis and Chemical Development
The true significance of this compound lies in its role as a versatile intermediate in organic synthesis. wisdomlib.org Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a reaction sequence. This compound serves as a precursor for the construction of more complex molecules with desired functionalities.
Its utility is demonstrated in its application in the synthesis of various biologically active compounds and functional materials. The amino group can undergo a wide range of chemical reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse chemical moieties. google.com For instance, substituted anilines are used as starting materials in the synthesis of pharmaceuticals, agrochemicals, and dyes. wisdomlib.orgwho.int
The specific arrangement of the chloro and methylsulfonyl substituents on the aniline ring provides a unique combination of steric and electronic properties that can be exploited to achieve high selectivity in chemical reactions. This makes this compound a valuable tool for medicinal chemists and materials scientists seeking to fine-tune the properties of new compounds. cresset-group.com The development of synthetic routes utilizing this intermediate is an active area of research, with a focus on creating efficient and sustainable chemical processes. acs.org
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQDFMQIRCHBHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Methylsulfonyl Aniline
Reactivity of the Amino Group: Nucleophilic Aromatic Substitution and Derivatization Reactions
The amino group (-NH2) of 4-Chloro-2-(methylsulfonyl)aniline is a key center for nucleophilic reactions, enabling a variety of derivatization pathways.
Formation of Imines and Schiff Base Analogues
The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. rsc.orgnanobioletters.com This reaction is a cornerstone of synthetic chemistry, providing a pathway to a diverse range of compounds with applications in medicinal and materials science. nanobioletters.com The formation of the C=N double bond in the imine is typically catalyzed by acid or base and often requires the removal of water to drive the equilibrium towards the product. libretexts.org
Schiff bases derived from anilines are valuable intermediates in organic synthesis. For instance, they can be reduced to secondary amines or participate in cyclization reactions to form heterocyclic compounds. nih.gov The electronic properties of the substituents on the aniline (B41778) and the carbonyl compound can significantly influence the rate and equilibrium of imine formation.
Recent research has focused on developing greener and more efficient methods for imine synthesis, including the use of transition metal catalysts and micellar catalysis to avoid hazardous solvents. rsc.org
Reactions with Electrophilic Centers, including Carbonyl Compounds
The nucleophilic nitrogen of the amino group can attack a wide range of electrophilic centers, most notably the carbon atom of carbonyl groups. researchgate.net This reactivity is fundamental to many organic transformations.
The reaction with acyl chlorides or anhydrides, for example, leads to the formation of amides. This acylation reaction is a common strategy for protecting the amino group or for synthesizing more complex molecules. The reactivity of the amino group towards acylation can be modulated by the electronic nature of the substituents on the aromatic ring.
Beyond simple carbonyl compounds, the amino group can react with other electrophiles such as isocyanates and isothiocyanates to form ureas and thioureas, respectively. These reactions are often rapid and proceed in high yield.
Alkylation Reactions Involving the Nitrogen Center
The nitrogen atom of the amino group can also be alkylated, although direct alkylation with alkyl halides can sometimes be challenging due to the potential for multiple alkylations, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.
To achieve selective mono-alkylation, indirect methods are often employed. One common strategy is reductive amination, where the aniline is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine. This method provides greater control over the degree of alkylation.
Reactivity of the Chlorophenyl Moiety: Halogen-Based Transformations
The chlorine atom on the phenyl ring of this compound is generally unreactive towards nucleophilic aromatic substitution (SNA_r_) under standard conditions. lumenlearning.comlibretexts.org This is because the carbon-halogen bond in aryl halides is significantly stronger than in alkyl halides. lumenlearning.com
However, the reactivity of the chlorophenyl moiety can be enhanced under specific conditions. For the chlorine to be displaced by a nucleophile, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups in the ortho or para positions. lumenlearning.comlibretexts.org In the case of this compound, the methylsulfonyl group at the ortho position is electron-withdrawing and could potentially activate the ring towards nucleophilic attack, although the effect is less pronounced than that of a nitro group.
For a nucleophilic aromatic substitution to occur, a two-step mechanism, known as the addition-elimination mechanism, is generally accepted. lumenlearning.comlibretexts.org In the first step, the nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate called a Meisenheimer complex. lumenlearning.comlibretexts.org The aromaticity of the ring is temporarily lost in this step. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.
The feasibility of such reactions on this compound would depend on the strength of the nucleophile and the reaction conditions, such as temperature and the use of a catalyst. nih.gov
Reactivity of the Methylsulfonyl Group: Sulfone-Related Transformations
The methylsulfonyl (-SO2CH3) group is a strong electron-withdrawing group and is generally stable and unreactive under many reaction conditions. Its primary influence on the reactivity of this compound is electronic, activating the aromatic ring for certain reactions and deactivating it for others.
In some specific cases, particularly in reactions involving highly activated systems like 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250), the sulfone group can act as a leaving group in nucleophilic aromatic substitution reactions, especially when attacked by deprotonated anilines or other strong nucleophiles. thieme-connect.comresearchgate.net However, for a simple benzene (B151609) ring, displacement of the methylsulfonyl group is not a common transformation.
The protons on the methyl group of the sulfone are weakly acidic and can be deprotonated by very strong bases, but this reactivity is generally not exploited in common synthetic transformations.
Chemoselectivity and Regioselectivity in Reactions Involving Multiple Functional Groups of this compound
The presence of three distinct functional groups in this compound raises important questions of chemoselectivity and regioselectivity in its reactions.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of this compound, the amino group is generally the most reactive site for nucleophilic attack and reactions with electrophiles under mild conditions. The chlorine atom is significantly less reactive towards nucleophilic substitution, and the methylsulfonyl group is largely inert. Therefore, reactions such as acylation, alkylation, and imine formation will predominantly occur at the amino group.
Regioselectivity becomes a key consideration in reactions where multiple positions on the aromatic ring could potentially react. In electrophilic aromatic substitution reactions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The amino group is a strong activating and ortho, para-directing group. The chloro and methylsulfonyl groups are deactivating and meta-directing (relative to themselves). The interplay of these directing effects can be complex.
In the context of nucleophilic aromatic substitution, if the reaction were to occur at the chlorophenyl moiety, the question of regioselectivity would be which halogen is displaced if more than one were present. In the case of this compound, there is only one chlorine atom. However, in related molecules with multiple halogens, the position of the activating group (like the methylsulfonyl group) plays a crucial role in determining which halogen is more susceptible to substitution. thieme-connect.comresearchgate.net For instance, in 4,6-dichloro-2-(methylsulfonyl)pyrimidine, anilines selectively displace the chloride group in the presence of weak bases, while deprotonated anilines displace the sulfone group. thieme-connect.comresearchgate.net
Influence of Substituent Effects on Reaction Pathways and Molecular Reactivity
The methylsulfonyl (-SO₂CH₃) group at the ortho position is a strong electron-withdrawing group. This electronic effect, combined with the electron-withdrawing nature of the chlorine atom at the para position, profoundly impacts the electron density distribution of the aniline ring. This, in turn, affects the nucleophilicity of the amino group and the susceptibility of the aromatic ring to various reactions.
The reactivity of sulfonyl-containing compounds is not only dictated by the substituents on the phenyl ring but also by the nature of the attacking nucleophile. Studies on related sulfonyl compounds have provided valuable insights into these substituent effects. For instance, in the aminolysis of 2,4-dinitrophenyl X-substituted benzenesulfonates, the reaction can proceed through two competitive pathways: S-O bond fission and C-O bond fission. The regioselectivity of this reaction is governed by the electronic nature of the substituent X on the benzenesulfonate (B1194179) and the basicity of the amine. nih.gov An increase in the basicity of the attacking amine and a change from an electron-donating substituent (e.g., 4-MeO) to an electron-withdrawing substituent (e.g., 4-NO₂) on the benzene ring favors the S-O bond fission pathway. nih.gov
Furthermore, kinetic studies on the aminolysis of these benzenesulfonates have shown that the S-O bond fission likely proceeds through an addition intermediate, with the rate-determining step changing at a specific pKa value of the amine. nih.gov While the electronic nature of the substituent X influences the rate constants, it does not significantly affect the ratio of the rate constants for the subsequent steps or the pKa value at which the rate-determining step changes. nih.gov
In a similar vein, investigations into the chemoselective SNAr reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine with various amines have highlighted the critical role of the amine's structure and the reaction conditions. thieme-connect.com In the presence of weak bases, anilines and secondary aliphatic amines selectively displace the chloride group. thieme-connect.com Conversely, deprotonated anilines and their carbonyl derivatives tend to displace the sulfone group. thieme-connect.com Sterically and electronically unbiased primary aliphatic amines also selectively displace the sulfone group. thieme-connect.com These findings underscore the delicate interplay of steric and electronic effects of the substituents on the amine nucleophile in directing the reaction pathway.
The solvolysis of sulfonyl halides also demonstrates the impact of substituents on reactivity. Studies on the hydrolysis of benzenesulfonyl chloride have revealed that both electron-supplying and electron-withdrawing substituents can decrease the reaction rate. beilstein-journals.org This suggests a complex mechanism where the stability of the transition state is influenced in a non-linear fashion by the electronic properties of the substituents.
The following tables summarize the influence of substituents on the reactivity and reaction pathways of this compound and related compounds.
Table 1: Comparison of this compound with its Analogs
| Compound Name | Substituent (Position) | Electronic Effect | Molecular Formula |
| This compound | -SO₂CH₃ (ortho) | Strong electron-withdrawing | C₇H₈ClNO₂S |
| 4-Chloro-2-(methylsulfanyl)aniline | -SCH₃ (ortho) | Electron-donating (thioether) | C₇H₈ClNS |
| 4-Chloro-2-(trifluoromethyl)aniline | -CF₃ (ortho) | Strong electron-withdrawing | C₇H₅ClF₃N |
| 4-Chloro-2-methylaniline | -CH₃ (ortho) | Electron-donating | C₇H₈ClN |
This table illustrates how different substituents at the ortho position, relative to the amino group, alter the electronic properties of the aniline ring.
Table 2: Influence of Amine Substituents on the Reaction Pathway of 4,6-dichloro-2-(methylsulfonyl)pyrimidine
| Reacting Amine | Reaction Condition | Preferred Reaction Pathway |
| Anilines | Weak base | Chloride displacement |
| Secondary aliphatic amines | Weak base | Chloride displacement |
| Deprotonated anilines | - | Sulfone displacement |
| Primary aliphatic amines | - | Sulfone displacement |
Advanced Spectroscopic and Analytical Characterization of 4 Chloro 2 Methylsulfonyl Aniline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For 4-Chloro-2-(methylsulfonyl)aniline, both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.
¹H NMR (Proton NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In a typical spectrum of this compound, distinct signals are expected for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons of the sulfonyl group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the chloro and methylsulfonyl substituents.
¹³C NMR (Carbon-13 NMR) reveals the number of different carbon environments in the molecule. The spectrum of this compound will show distinct peaks for each unique carbon atom in the benzene (B151609) ring and the methyl group. The chemical shifts of the aromatic carbons provide insights into the electronic effects of the substituents on the ring. For instance, carbons directly attached to the electron-withdrawing groups will be shifted downfield.
| ¹H NMR Data | |
| Proton Type | Chemical Shift (δ) in ppm |
| Aromatic (Ar-H) | 6.36-6.52 (m) |
| Amine (NH₂) | 4.38 (s) |
| ¹³C NMR Data | |
| Carbon Type | Chemical Shift (δ) in ppm |
| Aromatic (Ar-C) | 114.98, 117.73, 135.39 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis (e.g., ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for polar molecules like this compound.
In an ESI-MS experiment, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which in turn can be used to determine the molecular formula. rsc.org The fragmentation pattern observed in the mass spectrum gives valuable information about the structure of the molecule, as specific fragments are lost from the parent ion.
| Mass Spectrometry Data | |
| Technique | Ion (m/z) |
| ESI-MS | [M+H]⁺ |
| HRMS (ESI) | Calculated for C₂₂H₂₅N₂O₄S⁺: 413.1530; Found: 413.1528 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the vibrations of functional groups within the molecule.
For this compound, characteristic vibrational bands can be observed for the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, the C-Cl stretching, and various vibrations of the aromatic ring. The positions of these bands can be influenced by the electronic environment and intermolecular interactions. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectra to assign the observed vibrational modes. researchgate.netnih.govnih.gov
| Infrared (IR) Spectroscopy Data | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| N-H Stretch | ~3400-3300 |
| C-H Aromatic Stretch | ~3100-3000 |
| S=O Asymmetric Stretch | ~1350-1300 |
| S=O Symmetric Stretch | ~1160-1120 |
| C-N Stretch | ~1340-1250 |
| C-Cl Stretch | ~800-600 |
| Raman Spectroscopy Data | |
| Functional Group | Vibrational Frequency (cm⁻¹) |
| Aromatic Ring Vibrations | ~1600, ~1570 |
| C-S Stretch | ~700-600 |
Advanced Chromatographic Techniques for Purity Assessment and Analytical Separation (e.g., High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC))
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for assessing the purity of this compound and for its separation from impurities or related compounds. sielc.comsielc.com These techniques separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
A typical reverse-phase HPLC or UPLC method would utilize a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727), sometimes with additives like formic acid or phosphoric acid to control pH). sielc.comsielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions. The purity of a sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. sielc.comsielc.com
| HPLC/UPLC Parameters | |
| Parameter | Typical Conditions |
| Column | Reverse-phase (e.g., C18) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detection | UV-Vis (at a specific wavelength) or Mass Spectrometry (LC-MS) |
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. For this compound (C₇H₈ClNO₂S), elemental analysis provides experimental verification of its empirical and molecular formula.
The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur are compared with the theoretically calculated values based on the molecular formula. A close agreement between the experimental and theoretical values confirms the elemental composition and stoichiometry of the synthesized compound.
| Elemental Analysis Data | |
| Element | Theoretical % |
| Carbon (C) | 40.88 |
| Hydrogen (H) | 3.92 |
| Chlorine (Cl) | 17.24 |
| Nitrogen (N) | 6.81 |
| Oxygen (O) | 15.56 |
| Sulfur (S) | 15.59 |
Computational Chemistry and Theoretical Investigations of 4 Chloro 2 Methylsulfonyl Aniline
Density Functional Theory (DFT) Studies for Molecular Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For 4-Chloro-2-(methylsulfonyl)aniline, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry.
This process involves calculating the molecule's energy at various geometries until the lowest energy state (the ground state) is found. The resulting optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. For instance, in related substituted aniline (B41778) compounds, DFT studies have shown how substituents like halogens and sulfonyl groups can distort the aromatic ring from a perfect hexagonal shape. The presence of the bulky and electron-withdrawing methylsulfonyl group and the chloro atom on the aniline ring is expected to cause specific changes in the ring's geometry and the orientation of the amino group. Natural Bond Orbital (NBO) analysis is often performed on the optimized geometry to study intramolecular bonding, interactions between bonds, and the delocalization of electron density.
Quantum Chemical Calculations of Spectroscopic Parameters (e.g., Predicted IR Frequencies, NMR Chemical Shifts) for Comparison with Experimental Data
Quantum chemical calculations are instrumental in predicting spectroscopic data, which can then be compared with experimental spectra to confirm the molecular structure.
Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the fundamental vibrational modes of this compound. By calculating the harmonic vibrational frequencies using methods like DFT, a theoretical infrared (IR) and Raman spectrum can be generated. These calculated frequencies are often scaled by a specific factor to correct for approximations in the computational method and to improve agreement with experimental results. The complete assignment of vibrational modes is typically aided by calculating the Total Energy Distribution (TED).
NMR Chemical Shifts: The gauge-invariant atomic orbital (GIAO) method is commonly used within a DFT framework to predict the ¹H and ¹³C NMR chemical shifts. These theoretical shifts are calculated relative to a standard, typically Tetramethylsilane (TMS), and are known to be in good agreement with experimental values for similar aniline derivatives. Such calculations can help in the precise assignment of signals in experimentally recorded NMR spectra.
Table 1: Representative Predicted Spectroscopic Data for Substituted Anilines (Illustrative) Note: This table is illustrative of the type of data generated for similar molecules, as specific published data for this compound was not found.
| Parameter | Computational Method | Predicted Value | Experimental Value |
|---|---|---|---|
| N-H Stretch (IR) | DFT/B3LYP | ~3400-3500 cm⁻¹ | Varies |
| S=O Stretch (IR) | DFT/B3LYP | ~1300-1350 cm⁻¹ (asym), ~1150-1200 cm⁻¹ (sym) | Varies |
| ¹³C Shift (C-Cl) | GIAO/DFT | ~120-130 ppm | Varies |
| ¹³C Shift (C-S) | GIAO/DFT | ~135-145 ppm | Varies |
Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Transfer Characteristics
The electronic properties of this compound are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Frontier Molecular Orbitals (FMOs): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. For aniline derivatives, the HOMO is typically localized on the aromatic ring and the amino group, reflecting their electron-donating nature, while the LUMO distribution depends on the substituents. The electron-withdrawing methylsulfonyl and chloro groups are expected to lower the energy of the LUMO.
Electron Density and Electrostatic Potential: Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps show regions of negative potential (rich in electrons), likely around the oxygen atoms of the sulfonyl group and the nitrogen of the amino group, and regions of positive potential (electron-poor).
Charge Transfer: Intramolecular charge transfer is a key feature of substituted anilines. The interaction between the electron-donating amino group and the electron-withdrawing methylsulfonyl and chloro groups facilitates the delocalization of electrons across the molecule. This charge transfer can be quantified through methods like NBO analysis, which reveals the donor-acceptor interactions between filled and empty orbitals.
Conformational Analysis and Energy Landscape Studies to Understand Preferred Molecular Orientations
Molecules with rotatable bonds, like the C-S and C-N bonds in this compound, can exist in multiple spatial orientations or conformations.
Conformational Analysis: This involves systematically rotating the flexible bonds and calculating the energy of each resulting conformer to identify the most stable (lowest energy) structures. The potential energy surface (PES) can be scanned by varying specific dihedral angles to map out the energy changes associated with bond rotation.
Energy Landscape: The results of a conformational analysis are used to construct an energy landscape, which is a plot of the molecule's potential energy as a function of its structural coordinates. The landscape reveals the various low-energy conformers (local minima) and the energy barriers (transition states) that separate them. This analysis helps to understand the molecule's flexibility and the relative populations of different conformers at a given temperature. For this compound, key considerations would be the orientation of the methylsulfonyl group relative to the aromatic ring and the pyramidalization at the nitrogen atom of the amino group.
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step pathways of chemical reactions (reaction mechanisms) and identifying the high-energy transition states that control the reaction rate.
For reactions involving aniline derivatives, such as electrophilic substitution or reactions with radicals, DFT can be used to model the entire reaction pathway. For example, in studying the reaction of a related compound, 4-methyl aniline, with hydroxyl radicals, researchers computed the potential energy surface to identify different reaction pathways, including addition to the ring and hydrogen abstraction.
This analysis involves:
Locating Reactants and Products: The geometries and energies of the starting materials and final products are optimized.
Identifying Intermediates: Any stable molecules formed during the reaction are identified and their structures optimized.
Finding Transition States (TS): The highest energy point along the reaction coordinate between reactants/intermediates and products is located. TS analysis involves confirming that the structure has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction path.
By calculating the energies of all species along the reaction coordinate, an energy profile for the reaction can be constructed. This profile reveals the activation energies for each step, allowing chemists to predict which reaction pathways are most favorable.
Synthetic Utility and Research Applications of 4 Chloro 2 Methylsulfonyl Aniline in Complex Molecule Synthesis
Role as a Key Building Block in Multi-Component Organic Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential atoms of all starting materials, are a cornerstone of efficient and green chemistry. sciepub.comnih.gov The aniline (B41778) moiety is a frequent participant in many named MCRs, including the Ugi and Biginelli reactions. nih.govorganic-chemistry.org
In a typical Ugi four-component reaction (U-4CR), an amine, an aldehyde, a carboxylic acid, and an isocyanide converge to form an α-bis-amide. sciepub.comnih.gov The reaction is believed to initiate with the formation of a Schiff base from the amine and aldehyde, which is then protonated and attacked by the isocyanide. nih.gov Similarly, the Biginelli reaction condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidones. organic-chemistry.org
While 4-Chloro-2-(methylsulfonyl)aniline is a potential candidate for the amine component in these reactions, its application is not widely documented. The strong electron-withdrawing nature of the methylsulfonyl group significantly reduces the nucleophilicity of the aniline's amino group. This deactivation can render the initial Schiff base formation—the critical first step in many MCRs—more challenging compared to electron-rich anilines. Consequently, forcing conditions, such as the use of strong acid catalysts or microwave irradiation, may be necessary to drive the reaction forward. sciepub.comorganic-chemistry.org Its use would be strategic for creating highly functionalized products where the specific electronic and steric profile of the 4-chloro-2-(methylsulfonyl)phenyl group is desired in the final molecule.
Applications in the Synthesis of Diverse Heterocyclic Compounds
Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound serves as a valuable starting material for constructing a variety of heterocyclic scaffolds.
A notable application is in the synthesis of 1,2,4-benzothiadiazine 1,1-dioxides . These structures can be formed through the reaction of an appropriately substituted aniline with N-(chlorosulfonyl)imidoyl chlorides. This transformation provides a direct route to a key heterocyclic core found in various biologically active molecules.
Furthermore, its structure is amenable to classic cyclization strategies for forming other important heterocycles like quinolines and pyrimidines . For instance, in the Conrad-Limpach synthesis of quinolones, an aniline is reacted with a β-ketoester. Applying this to this compound would likely proceed via initial condensation to form an enamine intermediate, followed by thermal cyclization to yield a substituted quinolin-4-one. The reaction's regiochemistry would be dictated by the electronic and steric influences of the chloro and methylsulfonyl substituents.
The table below outlines potential heterocyclic systems that could be synthesized from this compound using established methods.
| Heterocyclic System | Synthetic Method | Reactant Partner(s) | Plausible Product |
| Quinolin-4-one | Conrad-Limpach | β-ketoester | 8-Chloro-6-(methylsulfonyl)quinolin-4-one |
| Quinoline | Skraup Reaction | Glycerol, H₂SO₄, Oxidizing agent | 5-Chloro-7-(methylsulfonyl)quinoline |
| Pyrimidine | Pyrimidine Synthesis | 1,3-Dicarbonyl compound | Substituted 2- or 4-aminopyrimidine (B60600) derivative |
| 1,2,4-Benzothiadiazine | Cyclocondensation | N-(chlorosulfonyl)imidoyl chloride | Substituted 1,2,4-benzothiadiazine 1,1-dioxide |
Utilization in the Preparation of Advanced Intermediates for Downstream Chemical Synthesis
Beyond its direct use in forming final products, this compound is a crucial starting point for creating advanced intermediates. These are relatively complex molecules that are not the final target but are designed for use in subsequent, often modular, synthetic steps. google.com
A common strategy involves the initial modification of the aniline's amino group to create a new functional handle. For example, the amine can be acylated with chloroacetyl chloride to produce an N-(4-chloro-2-(methylsulfonyl)phenyl)-2-chloroacetamide intermediate. google.com This intermediate is now bifunctional: it retains the substituted aromatic ring while introducing a reactive alkyl chloride. This new site can undergo nucleophilic substitution, for instance with an amine like isopropylamine, to build a more complex side chain. The resulting keto-amide can then be reduced to furnish a final target molecule. google.com This stepwise approach allows for the controlled and modular construction of complex molecular architectures that would be difficult to assemble in a single step.
Strategic Incorporation of the this compound Moiety into Chemical Scaffolds for Structure-Activity Relationship (SAR) Studies in Chemical Biology
In chemical biology and medicinal chemistry, understanding how structural modifications affect a molecule's properties is key to designing new compounds. The this compound moiety provides a rigid scaffold with well-defined electronic characteristics, making it an excellent tool for structure-activity relationship (SAR) studies focused on chemical properties.
The primary influence of the substituents is electronic. The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group, while the chlorine atom at the 4-position also withdraws electron density through induction. This has several predictable consequences on the molecule's chemical properties:
Reduced Basicity and Nucleophilicity: The electron-withdrawing groups pull electron density away from the aniline nitrogen, making the lone pair less available for donation. This significantly lowers the pKa of the conjugate acid and reduces the nucleophilicity of the amine compared to simpler anilines.
Altered Aromatic Reactivity: The deactivated ring is less susceptible to electrophilic aromatic substitution. When such reactions do occur, the directing effects of the substituents guide the incoming electrophile. The amino group is a strong ortho-, para-director, while the methylsulfonyl group is a meta-director. The outcome of a substitution reaction would depend on the interplay between these competing effects and the reaction conditions.
Modified Intermolecular Interactions: The sulfonyl group can act as a strong hydrogen bond acceptor, influencing the solubility, crystal packing, and interaction of the molecule with other chemical entities.
The strategic value of this compound is highlighted when compared to its isomers or simpler analogues.
| Compound | Key Structural Features | Impact on Chemical Properties |
| This compound | -SO₂Me (ortho to -NH₂), -Cl (para to -NH₂) | Strong deactivation of the ring; significantly reduced amine nucleophilicity. Electrophilic attack is directed to the C5 position. |
| 2-Chloro-4-(methylsulfonyl)aniline | -SO₂Me (para to -NH₂), -Cl (ortho to -NH₂) | Strong deactivation. Divergent electronic profile leads to different reactivity in certain reactions, such as Ullmann couplings. |
| 4-Chloroaniline | Only -Cl substituent (para to -NH₂) | Moderately deactivated ring; amine is significantly more nucleophilic than in the sulfonyl-substituted analogues. nih.gov |
Contribution to the Development of Chemical Probes and Derivatizing Agents
Chemical probes are small molecules used to study biological systems, while derivatizing agents are used to modify a molecule to enhance its detection or separation in analytical methods. While this compound is a versatile synthetic building block, its specific use as a chemical probe or a routine derivatizing agent is not widely documented in available scientific literature. Its utility lies primarily in its role as a foundational component for constructing more complex target molecules rather than as a tool for analytical or biological interrogation itself.
Q & A
Q. What are the optimal synthetic routes for preparing 4-chloro-2-(methylsulfonyl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis often involves multi-step reactions, such as sulfonation of 4-chloroaniline derivatives followed by oxidation. For example, phosphorylation with POCl₃ at 100°C can introduce chloropyrimidinyl groups (as seen in Reference Example 93, EP 4374877) . Condensation reactions with trifluoroacetyl or pyrimidine intermediates under controlled temperatures (e.g., 60°C) are critical to avoid side products like tetrahydroquinazolinones . Purification via HPLC or column chromatography is essential to achieve >95% purity, with LCMS (e.g., m/z 245 [M+H]⁺) and HPLC retention times (e.g., 0.75 minutes) used for validation .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- FT-IR/Raman : Identify functional groups (e.g., sulfonyl and amine stretches) .
- LCMS/HPLC : Confirm molecular weight (e.g., m/z 217–245 [M+H]⁺) and retention time consistency .
- X-ray crystallography : Resolve crystal structures using programs like SHELXL for small-molecule refinement .
- ¹H/¹³C NMR : Verify substituent positions and rule out isomers .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and eye protection (tested for chemical resistance to sulfonyl compounds).
- Ventilation : Perform reactions in fume hoods due to acute toxicity risks (Oral LD₅₀: 300 mg/kg) .
- Waste Disposal : Segregate halogenated waste and neutralize acidic byproducts (e.g., SOCl₂) before disposal .
Advanced Research Questions
Q. How do microbial degradation pathways of this compound inform environmental risk assessments?
- Methodological Answer : Aerobic biodegradation studies reveal sequential oxidation steps:
Q. What role does this compound play as a directing group in C-H activation reactions?
- Methodological Answer : The sulfonyl and amine groups facilitate chelation with transition metals (e.g., Co(II)) in catalytic systems. For example:
- Cobalt-catalyzed iodination : The compound directs regioselective C-H bond activation in aromatic amides, enabling iodination at ortho positions. Reaction conditions: Co(OAc)₂·4H₂O, molecular iodine, air atmosphere, 80°C .
- Mechanistic Insight : Radical scavengers (e.g., TEMPO) suppress reactivity, suggesting a radical pathway distinct from quinoline-based systems .
Q. How can crystallographic data resolve contradictions in reported synthetic intermediates of this compound derivatives?
- Methodological Answer : Discrepancies in bond angles or substituent positions (e.g., urea vs. tetrahydroquinazolinone intermediates) are resolved via:
- Single-crystal X-ray diffraction : Using SHELX programs to refine structures (R-factor < 0.05) .
- DFT calculations : Compare experimental vs. theoretical bond lengths (e.g., C-S bond: 1.76 Å experimental vs. 1.78 Å calculated) .
- Powder XRD : Validate phase purity in bulk samples .
Q. What analytical strategies optimize the separation of this compound from complex reaction mixtures?
- Methodological Answer :
- HPLC Method Development : Use C18 columns with gradient elution (e.g., 0.1% TFA in H₂O/ACN). Adjust pH to 2.5 to enhance sulfonyl group ionization .
- LCMS Coupling : Monitor [M+H]⁺ ions (e.g., m/z 245) and fragment patterns to distinguish co-eluting impurities .
- Prep-TLC : Optimize solvent systems (e.g., EtOAc/hexane 3:7) for mid-polar intermediates .
Q. How do electronic effects of the methylsulfonyl group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The strong electron-withdrawing sulfonyl group deactivates the aromatic ring, directing electrophiles (e.g., nitronium ion) to the para position relative to the amine. Experimental validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
